![molecular formula C19H19N5OS B2945270 2-{[7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl]thio}-N-phenylacetamide CAS No. 921859-11-2](/img/structure/B2945270.png)
2-{[7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl]thio}-N-phenylacetamide
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Overview
Description
The compound “2-{[7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl]thio}-N-phenylacetamide” is a unique heterocyclic compound . It belongs to the class of 1,2,4-triazole-containing scaffolds, which are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds involves the use of 3-amino-1,2,4-triazole . The appropriate 1-arylhydrazinecarbonitriles are subjected to the reaction with 2-chloro-4,5-dihydro-1H-imidazole, yielding 7-(4,5-dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo .Molecular Structure Analysis
1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They have a unique structure and properties, which make them useful in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazoles are complex and varied. They can undergo a wide range of reactions, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazoles are influenced by their structure. They are stable compounds and are difficult to cleave . They act as isosteres of amide, ester, and carboxylic acid .Scientific Research Applications
Anticancer Activity
The 1,2,4-triazole derivatives have been extensively studied for their potential as anticancer agents. These compounds, including the one , have shown promising cytotoxic activities against various human cancer cell lines such as MCF-7 (breast cancer), Hela (cervical cancer), and A549 (lung cancer) cells . The ability to selectively target cancer cells while sparing normal cells makes these derivatives valuable in the development of new chemotherapy drugs.
Aromatase Inhibition
Molecular docking studies suggest that 1,2,4-triazole derivatives can bind effectively to the aromatase enzyme, which is a key target in hormone-dependent cancers . By inhibiting this enzyme, these compounds could potentially be used to treat cancers like breast cancer that are sensitive to estrogen levels.
Antimicrobial Properties
Some 1,2,4-triazole derivatives exhibit significant antimicrobial activities. They have been found effective against a range of microorganisms, which could be beneficial in treating infections where resistance to conventional antibiotics is a concern .
Antioxidant Properties
Triazole derivatives are also being explored for their antioxidant properties. They can act as cancer prevention agents by reducing or eliminating free radicals, thus protecting cells against oxidative damage .
Pharmacokinetics Improvement
The triazole ring is known for its ability to form hydrogen bonds with different targets, which can lead to improved pharmacokinetic properties. This includes better absorption, distribution, metabolism, and excretion (ADME) profiles for pharmaceutical compounds .
Selective Toxicity
The safety profile of these compounds is also a critical aspect of their application. Studies have shown that most of the synthesized 1,2,4-triazole derivatives have proper selectivity, indicating a lower toxicity against normal cell lines compared to cancerous ones .
Mechanism of Action
Target of Action
Similar compounds with a 1,2,4-triazole nucleus have been reported to exhibit potent inhibitory activities against cancer cell lines . These compounds are known to interact with various cellular targets, leading to their cytotoxic effects .
Mode of Action
It’s worth noting that similar 1,2,4-triazole derivatives have been found to inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that the compound might interact with its targets in a way that disrupts normal cell function and triggers programmed cell death .
Biochemical Pathways
Given the compound’s potential anticancer activity, it may be inferred that it affects pathways related to cell proliferation and survival
Result of Action
Similar 1,2,4-triazole derivatives have been found to exhibit cytotoxic effects against cancer cells, suggesting that this compound may also have similar effects . These effects could include the inhibition of cell proliferation and the induction of apoptosis .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[[7-(4-methylphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5OS/c1-14-7-9-16(10-8-14)23-11-12-24-18(23)21-22-19(24)26-13-17(25)20-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKITUWADUPQVKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[7-(4-methylphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-phenylacetamide |
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